N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains a cyclopentyl ring, a methoxyphenyl group, and a trifluoromethylphenyl group. The presence of these groups could potentially give this compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl ring, the introduction of the methoxyphenyl and trifluoromethylphenyl groups, and the formation of the amide linkage .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the cyclopentyl ring could potentially introduce some steric hindrance, which could affect the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, as well as the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could potentially make this compound soluble in polar solvents .Scientific Research Applications
Antibacterial Properties
The compound’s 1,2,3-triazole nucleus has been reported to exhibit antibacterial activity . Researchers have explored its potential as an antimicrobial agent, particularly against bacterial strains. Further studies could investigate its mechanism of action and efficacy against specific pathogens.
Antiviral Potential
Compounds containing 1,2,3-triazole moieties have shown promise as antiviral agents . Researchers could explore whether this compound exhibits antiviral activity against specific viruses, potentially contributing to the development of novel antiviral therapies.
Inhibition of Tumor Proliferation, Invasion, and Metastasis
Recent research has highlighted the role of 1,2,3-triazole derivatives in inhibiting tumor growth, invasion, and metastasis . Investigating this compound’s effects on cancer cell lines and relevant signaling pathways could provide valuable insights.
Potential as an Anti-HIV Agent
Considering the importance of developing effective anti-HIV drugs, exploring this compound’s interaction with HIV-related targets could be worthwhile . In vitro and in vivo studies may reveal its anti-HIV activity.
Perovskite Solar Cell Applications
Organic small molecules, including those with arylamine-based cores, play a crucial role in perovskite solar cells (PSCs) . Researchers could investigate whether this compound, or its derivatives, can serve as a hole-transporting material (HTM) in PSCs.
Safety and Hazards
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3/c1-30-18-10-6-15(7-11-18)21(12-2-3-13-21)14-26-19(28)20(29)27-17-8-4-16(5-9-17)22(23,24)25/h4-11H,2-3,12-14H2,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCBHQYUEXZTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide |
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